Silver sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

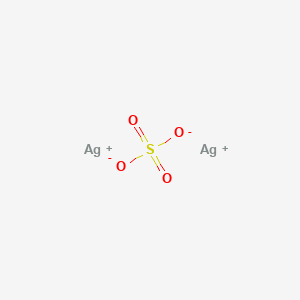

Silver sulfate is a chemical compound with the formula Ag2SO4. It is an inorganic salt composed of silver cations and sulfate anions. This compound is a white, odorless, crystalline solid that is soluble in water. This compound has a variety of uses in various industries and scientific research applications.

Applications De Recherche Scientifique

Electrochemistry and Surface Science :

- Silver sulfate is used in electrochemical studies, particularly in understanding the adsorption behaviors and surface interactions of sulfate ions on silver electrodes. For instance, Mrozek et al. (1995) investigated the interactions of sulfate anions with silver on an Au(111) surface using various spectroscopic techniques and electrochemistry (Mrozek et al., 1995). Similarly, Smoliński et al. (1998) and Sobkowski et al. (1998) explored the adsorption of sulfate ions on different surfaces of silver, revealing insights into the thermodynamics and kinetics of these processes (Smoliński et al., 1998), (Sobkowski et al., 1998).

Nanotechnology and Material Science :

- Cheng et al. (2018) demonstrated the use of this compound in the synthesis of silver-sulfur nanoclusters, highlighting its role in structuring high-nuclearity silver clusters with excellent optical properties (Cheng et al., 2018).

Environmental and Wastewater Treatment Studies :

- This compound's relevance in environmental contexts is shown by Berner (1963), who used a silver-silver sulfide electrode to study hydrogen sulfide in marine sediments, indicating its utility in environmental monitoring (Berner, 1963).

- Rasool and Lee (2016) researched the impact of silver nanoparticles on the removal of pollutants and sulfate in wastewater treatment processes, highlighting the role of silver compounds in environmental remediation (Rasool & Lee, 2016).

Antimicrobial Applications :

- Lansdown (2010) and Rai et al. (2009) provided insights into the antimicrobial properties of silver, including this compound, and its applications in medical devices and wound dressings (Lansdown, 2010), (Rai et al., 2009).

Corrosion Studies :

- Sanders et al. (2015) used this compound in studies of atmospheric corrosion of silver, showing its relevance in understanding environmental degradation processes (Sanders et al., 2015).

Reference Electrode in Electrochemical Studies :

- Velický et al. (2012) and Ruetschi (2003) discussed the use of silver/silver sulfate reference electrodes in electrochemical studies, highlighting its stability and reliability in various aqueous environments (Velický et al., 2012), (Ruetschi, 2003).

Mécanisme D'action

Mode of Action

Biochemical Pathways

Safety and Hazards

Like many chemicals, handling Silver Sulfate requires precautions. It is advised to avoid contact with skin and eyes as it can cause irritation . Moreover, if ingested or inhaled, this compound can cause health issues including argyria – a condition characterized by a blue-gray discoloration of the skin . Therefore, appropriate safety measures, such as wearing protective gloves, clothing, and eye/face protection, should be taken when handling this compound .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Silver Sulfate has been found to influence in vitro morphogenesis in many tissue culture experiments . The exact mechanism of this promotion is unclear, but it is believed to interfere with ethylene perception due to its water solubility .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to promote transdifferentiation through influence on physiological biochemical changes essential for the developmental processes in Gladiolus hybridus .

Molecular Mechanism

It is believed to interact with certain biomolecules and enzymes, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found to promote morphogenesis at higher levels through influence on physiological biochemical changes essential for the morphogenic parameters studied .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of silver sulfate can be achieved through a precipitation reaction between silver nitrate and a sulfate salt. This reaction can be carried out in an aqueous solution, and the resulting product can be isolated through filtration and drying.", "Starting Materials": [ "Silver nitrate (AgNO3)", "Sulfate salt (e.g. sodium sulfate, magnesium sulfate)" ], "Reaction": [ "Dissolve the sulfate salt in distilled water to form a solution.", "Add silver nitrate solution to the sulfate solution, dropwise, with constant stirring.", "A white precipitate of silver sulfate will form.", "Filter the mixture to isolate the solid precipitate.", "Wash the precipitate with distilled water and dry it in an oven or desiccator.", "The resulting product is silver sulfate (Ag2SO4)." ] } | |

Numéro CAS |

10294-26-5 |

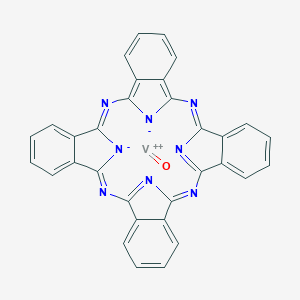

Formule moléculaire |

AgH2O4S |

Poids moléculaire |

205.95 g/mol |

Nom IUPAC |

silver;sulfuric acid |

InChI |

InChI=1S/Ag.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clé InChI |

XDNDXYZWMMAEPS-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Ag+].[Ag+] |

SMILES canonique |

OS(=O)(=O)O.[Ag] |

Densité |

5.45 at 68 °F (USCG, 1999) |

Autres numéros CAS |

10294-26-5 19287-89-9 |

Description physique |

Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999) |

Pictogrammes |

Corrosive; Environmental Hazard |

Numéros CAS associés |

19287-89-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

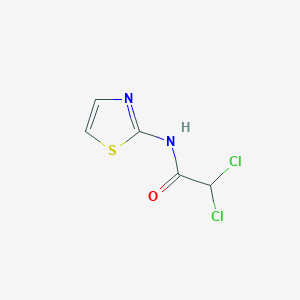

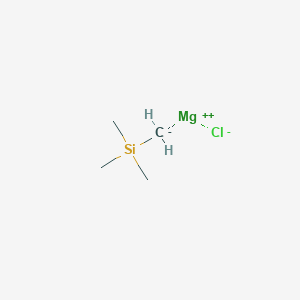

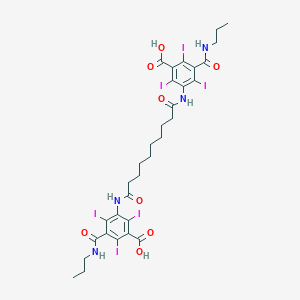

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)